4-Methylpimelic acid

Description

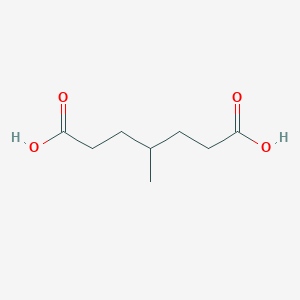

Structure

3D Structure

Properties

CAS No. |

10200-27-8 |

|---|---|

Molecular Formula |

C8H14O4 |

Molecular Weight |

174.19 g/mol |

IUPAC Name |

4-methylheptanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-6(2-4-7(9)10)3-5-8(11)12/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI Key |

QPNPRTVIMXYXIQ-UHFFFAOYSA-N |

SMILES |

CC(CCC(=O)O)CCC(=O)O |

Canonical SMILES |

CC(CCC(=O)O)CCC(=O)O |

Other CAS No. |

10200-27-8 |

Synonyms |

4-methylpimelic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylpimelic Acid

Chemical Synthesis Routes

Chemical synthesis pathways for dicarboxylic acids, including 4-methylpimelic acid, often rely on oxidative processes, transformations of ester derivatives, and cyclization-reduction strategies.

Oxidation Pathways

Oxidation reactions are fundamental in the synthesis of dicarboxylic acids. A common approach involves the oxidative cleavage of cyclic ketones. For instance, cyclic ketones ranging from C5 to C12 can be oxidized to yield corresponding dicarboxylic acids. This process can be achieved using oxygen or air in the presence of transition metal salts as catalysts, typically in a solvent like acetic acid, at temperatures between 70–100°C and pressures of 0.1 or 0.4 MPa. fishersci.ca For example, cyclopentanone (B42830) can be oxidized to glutaric acid, and cycloheptanone (B156872) can yield pimelic acid, although the yields for higher cyclic ketones tend to be lower. fishersci.cawikipedia.org Base-catalyzed oxidative cleavage of cyclic ketones is another method for producing dicarboxylic acids, which has been shown to be feasible with specific dipolar aprotic solvents such as hexamethylphosphoramide (B148902) or dimethyl sulfoxide. wikipedia.org Electrochemical methods also offer a sustainable route for the oxo-functionalization of cyclic alkanes and alkenes, converting them into cycloaliphatic ketones and aliphatic dicarboxylic acids. fishersci.nl While specific direct oxidation pathways for this compound are not extensively detailed, the general principles applied to other dicarboxylic acids suggest that a methyl-substituted cyclic ketone, such as 4-methylcycloheptanone, could serve as a precursor.

Ester-Based Transformations and Derivatives (e.g., Methyl Hydrogen 4-Methylpimelate)

Ester-based transformations play a crucial role in the synthesis and modification of dicarboxylic acids. These methods often involve the controlled esterification of one or both carboxylic acid groups, or the manipulation of existing ester functionalities. For example, methyl hydrogen 4-methylpimelate, a monoester derivative of this compound, has been prepared through partial esterification. fishersci.ca General principles for ester synthesis include Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, and the alkylation of carboxylic acid salts with alkyl halides. fishersci.ca These methods allow for the selective protection or activation of carboxylic acid groups, facilitating subsequent reactions.

Cyclization and Reduction Strategies (e.g., Preparation of Methyl 1,2-(4-methylcyclopentane)dicarboxylate from this compound)

This compound can serve as a versatile starting material for cyclization and reduction strategies to synthesize cyclic derivatives. The general cyclization of acids, particularly on an aromatic ring, can yield cyclic ketones, often facilitated by dehydrating agents like polyphosphoric acid (PPA). uni.lu For instance, pimelic acid can be transformed through cyclization and subsequent steps to yield trans-cyclopentane-1,2-dicarboxylic acid. guidechem.com This illustrates the principle where a linear dicarboxylic acid undergoes intramolecular cyclization to form a cyclic structure, which can then be further modified, for example, through reduction of ketone or ester groups to form saturated cyclic compounds. The preparation of compounds like methyl 1,2-(4-methylcyclopentane)dicarboxylate from this compound would involve similar cyclization of the dicarboxylic acid followed by esterification and potentially reduction of any double bonds formed during cyclization or subsequent steps.

General Principles of Dicarboxylic Acid Synthesis (e.g., Oxidation of Cyclic Ketones)

The synthesis of dicarboxylic acids frequently employs the oxidative cleavage of cyclic structures. This is a well-established industrial method, often involving the oxidation of cyclic ketones and/or alcohols using agents like nitric acid, or through oxidative cleavage of unsaturated dicarboxylic acids. fishersci.ca For example, cyclohexanone (B45756) is industrially produced by the aerobic oxidation of cyclohexane, and its subsequent oxidation can yield adipic acid. fishersci.cafishersci.ca Studies have shown that the oxidation of various cyclic ketones, including cyclopentanone, cycloheptanone, and 4-methylcyclohexanone, with oxygen or air catalyzed by transition metal salts (e.g., Mn(II) salts) in acetic acid, can produce dicarboxylic acids. fishersci.ca The ease of oxidation of cyclic ketones can vary inversely with the number of carbon atoms, with smaller rings like cyclopentanone being oxidized more readily than larger rings. wikipedia.org

Biosynthetic and Chemoenzymatic Approaches

Beyond traditional chemical synthesis, enzymatic and chemoenzymatic methods offer more environmentally benign and often highly selective routes for producing complex organic molecules, including dicarboxylic acids.

Enzymatic Production Pathways (e.g., Fatty Acid Biosynthesis via Propionyl-CoA)

Enzymatic pathways leverage the specificity of biological catalysts to synthesize compounds. In the context of dicarboxylic acids, fatty acid biosynthesis plays a significant role. While cells naturally produce even-chain fatty acids, odd-chain fatty acids (OCFAs) can be produced using propionyl-CoA as the starter unit instead of acetyl-CoA. nih.govfishersci.fifishersci.fi The lack of sufficient propionyl-CoA is often a limiting factor in the large-scale bioproduction of OCFAs. nih.gov Propionyl-CoA can be generated from 1,2-propanediol through a coenzyme B12-dependent pathway involving diol dehydratase and propionaldehyde (B47417) dehydrogenase. nih.gov

Furthermore, dicarboxylic acids can be formed through the ω-oxidation pathway of fatty acids, an alternative oxidative metabolism to the more prominent mitochondrial β-oxidation. fishersci.ca This pathway involves the microsomal conversion of a monocarboxylic acid to an ω-hydroxy acid, followed by oxidation to an ω-oxo acid, and finally to the corresponding dicarboxylic acid. fishersci.ca An example of enzymatic synthesis of a branched-chain acid is 4-methylvaleric acid, which is produced via the one-carbon α-ketoacid elongation pathway, involving the enzyme 2-isobutylmalate synthase. cenmed.com Similarly, 4-O-methylglucaric acid can be produced enzymatically from xylan (B1165943) through hydrolysis to 4-O-methylglucuronic acid, which is then oxidized by a uronic acid oxidase, demonstrating the potential for enzymatic routes to methylated dicarboxylic acids. bmrb.io

Biocatalytic Transformations and Enzyme-Mediated Reactions

While biocatalysis offers significant advantages in chemical synthesis, such as high chemo-, regio-, and enantioselectivity, operation under mild conditions, and reduced waste, specific detailed biocatalytic transformations directly involving this compound are not extensively documented in the available literature. Biocatalysis, or enzymatic catalysis, leverages biologically active components to facilitate chemical transformations, ranging from cell-free in vitro processes to fermentation-mediated reactions within living cell cultures. nih.govresearchgate.net Enzymes, as chiral catalysts, can convert prochiral substrates into optically active products or differentiate between enantiomers in a racemic mixture, making them highly valuable for producing enantiopure molecules. researchgate.net

In the broader context of pimelic acid derivatives, the BioC O-methyltransferase enzyme plays a crucial role in biotin (B1667282) synthesis in Escherichia coli. This enzyme catalyzes the methyl esterification of malonyl-acyl carrier protein (ACP). rsc.org In this pathway, two rounds of fatty acid reductase-dehydratase-reductase reactions result in the ACP thioester of ω-methyl pimelic acid. rsc.org Subsequently, the BioH enzyme removes the methyl group to prevent further elongation, highlighting an enzymatic modification of a methylated pimelic acid derivative. rsc.org However, this example pertains to the degradation or modification of a related compound rather than a direct biocatalytic synthesis or transformation of this compound itself. The application of engineered enzymes continues to expand the utility of biocatalysis, enabling novel reactions and offering a powerful tool in organic synthesis. nih.govgoogle.com

Synthesis of Structurally Related Analogs and Derivatives

The synthesis of this compound itself can be achieved through specific organic reactions. One reported method involves the conversion of (-)-Ethyl 5-bromo-4-methylpentanoate into this compound. nih.gov This bromo-ester serves as a key intermediate in the formation of the dicarboxylic acid. General synthetic routes for similar methyl-substituted dibasic acids often involve multi-step organic reactions, such as malonic ester synthesis or carboxylation of α-methyl-substituted precursors. These methodologies provide versatile approaches for constructing complex carbon frameworks, although their specific application to this compound in detail was not found in the search results.

Acetyl-Functionalized Derivatives (e.g., 4-Acetyl-4-methylpimelic Acid)

4-Acetyl-4-methylpimelic acid, also known as 4-acetyl-4-methylheptanedioic acid, is a chemical compound with the molecular formula C10H14O5 and PubChem CID 407651. nih.gov This highly oxidized dicarboxylic acid features both an acetyl and a methyl group, contributing to its versatility in various applications. It is recognized as a valuable building block in organic chemical synthesis and serves as a key intermediate in the development of new pharmaceutical compounds. While its utility as an intermediate is well-established, specific detailed synthetic routes for the direct preparation of 4-Acetyl-4-methylpimelic acid were not found in the provided search results. However, related compounds such as esters of gamma-acetyl-gamma-methylpimelic acid have been mentioned in the literature. [17 from previous search]

Amino Acid Conjugates (e.g., l-2-Amino-4-methylpimelic Acid)

The specific compound l-2-Amino-4-methylpimelic Acid, an amino acid conjugate of this compound, does not have a directly identifiable PubChem CID in the search results under this precise name. Searches for similar structures yielded "L-2-Amino-6-Methylene-Pimelic Acid" (PubChem CID 445478), which is chemically distinct, and "2-(Aminomethyl)-4-methylpentanoic acid" (PubChem CID 19261621), which is also a different compound.

Specific synthetic methodologies for l-2-Amino-4-methylpimelic Acid were not found in the provided search results. However, the synthesis of amino acids generally employs various established methods in organic chemistry. These can include the Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide, followed by hydrolysis of the resulting aminonitrile. [3 from previous search] Another common approach is enzymatic resolution, where a racemic mixture of amino acid derivatives is selectively hydrolyzed by enzymes to yield the desired enantiomer. [23 from previous search] While these general methods are applicable to the synthesis of various amino acids, specific details for the preparation of l-2-Amino-4-methylpimelic Acid were not identified.

Elucidation of Biochemical Pathways and Metabolic Dynamics of 4 Methylpimelic Acid

Endogenous Biosynthesis and Formation

The endogenous biosynthesis of 4-methylpimelic acid is not extensively documented, but its formation can be inferred from general principles of branched-chain fatty acid synthesis and its potential as an intermediate in biomolecule synthesis.

Role in Branched-Chain Fatty Acid Synthesis using Propionyl-CoA

Branched-chain fatty acids (BCFAs) are synthesized through pathways that often involve unusual primers or elongating units. While most fatty acids are straight-chain and synthesized using acetyl-CoA and malonyl-CoA units, fatty acid synthase (FASN) can exhibit promiscuity, incorporating methylmalonyl-CoA instead of malonyl-CoA to introduce methyl branches. nih.gov Propionyl-CoA, a three-carbon acyl-CoA, serves as a primer for the synthesis of odd-chain fatty acids and can be a precursor for methylmalonyl-CoA. nih.govplos.org

The catabolism of branched-chain amino acids (BCAAs) such as valine and isoleucine contributes significantly to the cellular propionyl-CoA pool. nih.govplos.org This propionyl-CoA can then be carboxylated by acetyl-CoA carboxylase (ACC) to form methylmalonyl-CoA. nih.govresearchgate.net The subsequent elongation of this methylmalonyl-CoA by fatty acid synthase could theoretically lead to the formation of methyl-branched fatty acids, including dicarboxylic acids like this compound, although direct evidence specifically detailing this compound's synthesis from propionyl-CoA is limited in the provided search results.

Potential as an Intermediate in Amino Acid and Biomolecule Biosynthesis

This compound has been identified as a potential intermediate in the biosynthesis of certain amino acids and other biomolecules. ontosight.ai While the exact pathways are not fully elucidated, related dicarboxylic acids like pimelic acid are known to be involved in the biosynthesis of the amino acid lysine (B10760008) and the vitamin biotin (B1667282). wikipedia.orghmdb.canih.gov The biosynthesis of the pimeloyl moiety, a precursor for biotin, involves a pathway where malonyl-ACP methyl ester acts as a primer for fatty acid synthesis, leading to pimeloyl-ACP methyl ester. nih.gov Given the structural similarity, this compound could potentially participate in analogous or related biosynthetic routes, possibly as a precursor or a metabolic intermediate in pathways involving branched-chain structures.

Catabolism and Degradation Pathways

The degradation of this compound, as a dicarboxylic acid and a methyl-branched fatty acid, likely involves specialized oxidative pathways.

Involvement in ω-Oxidation and Peroxisomal β-Oxidation of Dicarboxylic Acids

Fatty acid degradation primarily occurs through mitochondrial β-oxidation. However, alternative pathways such as ω-oxidation and peroxisomal β-oxidation are crucial for the metabolism of certain fatty acids, including dicarboxylic acids (DCAs) and branched-chain fatty acids. nih.govwikipedia.orgnih.gov

ω-Oxidation is a minor catabolic pathway that becomes more significant when β-oxidation is impaired. wikipedia.org This process involves the oxidation of the ω-carbon (the carbon furthest from the carboxyl group) to introduce a hydroxyl group, which is then further oxidized to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.org Enzymes of the cytochrome P450 (CYP4A and CYP4F subfamilies) are involved in the initial hydroxylation step. nih.govwikipedia.org Once formed, dicarboxylic acids, including those with methyl branches, can undergo peroxisomal β-oxidation. nih.govbiorxiv.org Peroxisomes are important for the initial breakdown of very long-chain fatty acids and methyl-branched fatty acids that cannot be efficiently oxidized in mitochondria. libretexts.orgaocs.org The peroxisomal β-oxidation system for dicarboxylic acids involves enzymes such as acyl-CoA oxidases (ACOX), multifunctional proteins (e.g., EHHADH), and thiolases. nih.govmdpi.com This process generates chain-shortened DCAs and acetyl-CoA units. nih.gov

Analogies with Degradation of Related Methyl-Branched Fatty Acids (e.g., 3-Methylpimelic Acid in Phytanic Acid Metabolism)

The degradation of this compound can be understood by drawing analogies to the metabolism of other methyl-branched fatty acids, particularly phytanic acid and its metabolites. Phytanic acid, a 20-carbon branched-chain fatty acid, cannot undergo direct β-oxidation due to a methyl group at the β-position. hmdb.ca Instead, it primarily undergoes α-oxidation in peroxisomes, yielding pristanic acid. hmdb.cakuleuven.benih.gov Pristanic acid then undergoes peroxisomal β-oxidation. amc.nlflinders.edu.au

Interestingly, phytanic acid can also undergo ω-oxidation, producing phytanedioic acid. uva.nl This phytanedioic acid can then be further metabolized. In patients with Refsum disease, a disorder characterized by high phytanic acid levels due to a deficiency in phytanoyl-CoA hydroxylase, 3-methyladipic acid is excreted in urine. nih.govcaymanchem.com The presence of 3-methyladipic acid (a C7 dicarboxylic acid with a methyl branch) in these patients' urine correlates with plasma phytanic acid levels, indicating that phytanic acid can undergo ω-oxidation followed by β-oxidation to produce such compounds. nih.govcaymanchem.com Given that this compound is also a methyl-branched dicarboxylic acid, its degradation pathways are likely to share similarities with the ω-oxidation and subsequent peroxisomal β-oxidation mechanisms observed for phytanic acid and its derivatives like 3-methyladipic acid. The presence of the methyl group would necessitate specialized enzymes or alternative pathways to bypass the β-carbon block, similar to what is seen with phytanic acid.

Interplay with Central Carbon Metabolism (e.g., Tricarboxylic Acid Cycle)

The end products of fatty acid degradation pathways often feed into central carbon metabolism, particularly the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle), to generate energy. For instance, acetyl-CoA, a common product of β-oxidation (both mitochondrial and peroxisomal), can directly enter the TCA cycle. Shortened dicarboxylic acids resulting from peroxisomal β-oxidation, such as succinic acid (a C4-DCA), can also enter the TCA cycle. wikipedia.org

While specific details for this compound's direct contribution to the TCA cycle are not explicitly detailed in the provided information, its degradation via ω-oxidation and peroxisomal β-oxidation would yield smaller carbon units, including acetyl-CoA and potentially other dicarboxylic acids. These smaller molecules would then be channeled into the TCA cycle for complete oxidation, contributing to ATP production through the electron transport chain. This integration ensures that the energy stored in fatty acids, including branched and dicarboxylic forms, is efficiently utilized by the cell.

Occurrence and Significance in Biological Systems

This compound, a dicarboxylic acid, has been identified in various biological systems, highlighting its presence as a metabolite in diverse organisms and biofluids. Its occurrence provides insights into specific metabolic pathways, particularly those related to fatty acid metabolism.

Identification in Specific Organisms and Biofluids (e.g., Lactarius species, Cheetah Urine)

This compound and related compounds have been identified in both fungal and mammalian biological matrices. An unusual amino acid, specifically l-2-amino-4-methylpimelic acid, was discovered in the fruit bodies of the mushroom Lactarius quietus Fr. and other related Lactarius species. This compound was noted as a previously unreported naturally occurring substance researchgate.netresearchgate.netzwammeninzuidhorn.nl.

In mammalian systems, this compound has been detected in the urine of captive cheetahs (Acinonyx jubatus) up.ac.zaafricat.org. Its presence was confirmed through gas chromatography-mass spectrometry, where it was quantified among other organic acids in cheetah urine samples up.ac.zaafricat.org. This identification suggests its involvement in the metabolic processes of these felines.

Table 1: Identification of this compound and Related Compounds in Biological Systems

| Compound Name | Biological Source | Context/Significance | Reference |

| l-2-Amino-4-methylpimelic acid | Lactarius quietus (mushroom) | Identified as a previously unreported natural amino acid | researchgate.netresearchgate.netzwammeninzuidhorn.nl |

| This compound | Cheetah urine | Detected and quantified as an organic acid metabolite | up.ac.zaafricat.org |

Role as a Metabolite in Fatty Acid Metabolism

The presence of this compound in biological fluids, particularly cheetah urine, is explicitly linked to fatty acid metabolism up.ac.zaafricat.org. As a dicarboxylic acid, this compound falls under the class of fatty acyls and dicarboxylic acids . Dicarboxylic acids are known products of fatty acid ω-oxidation, an alternative pathway for fatty acid metabolism that becomes active when mitochondrial β-oxidation is overloaded or defective nih.gov.

While the specific detailed pathway for this compound itself is not extensively detailed in general literature, its classification and detection context suggest its role as an intermediate or end-product in the breakdown or synthesis of fatty acids. Related compounds, such as 3-methylpimelic acid and 3-methyladipic acid, are recognized as catabolites of branched-chain fatty acids like phytanic acid, formed through ω- and subsequent β-oxidation pathways caymanchem.com. These instances underscore the broader involvement of methyl-branched dicarboxylic acids in lipid metabolic processes. The detection of this compound in cheetah urine, explicitly categorized under "Fatty acid metabolism" in research findings, reinforces its role as a metabolite within these critical biochemical pathways up.ac.zaafricat.org.

Table 2: Metabolic Role of this compound

| Compound Name | Metabolic Classification | Associated Metabolic Pathway | Context/Significance | Reference |

| This compound | Dicarboxylic acid | Fatty acid metabolism | Detected as a metabolite in cheetah urine | up.ac.zaafricat.org |

| This compound | Fatty Acyl | Fatty acid metabolism | Classified as a fatty acyl, a lipid derivative |

Applications in Material Science and Advanced Organic Synthesis

Polymeric Applications

Dicarboxylic acids are fundamental monomers in the production of a wide array of polymers, particularly polyesters and polyamides. The presence of two carboxyl groups allows for polycondensation reactions with diols or diamines, enabling the formation of long polymeric chains.

4-Methylpimelic acid has been identified as a monomer with potential for the production of biodegradable polymers. nih.gov Biodegradable polymers represent a new generation of materials designed to decompose within a limited timeframe, offering solutions to environmental pollution caused by non-biodegradable plastics. sciepublish.com Polyesters, a major class of biodegradable polymers, are typically synthesized through the polycondensation of diols and dicarboxylic acids. sciepublish.comnih.gov Examples of such biodegradable polyesters include poly(butylene succinate) and poly(ethylene succinate). nih.gov While this compound, as a dicarboxylic acid, fits the structural requirements for such polymerizations, specific detailed research findings or named biodegradable polymers directly synthesized from this compound were not extensively detailed in the provided literature. Its inherent dicarboxylic acid functionality positions it as a candidate for contributing to the development of novel biodegradable polyester (B1180765) systems.

The utility of dicarboxylic acids extends to the synthesis of specialty polymers, where their chemical structure can be tailored to achieve specific material characteristics for targeted applications. Specialty polymers are engineered to possess unique properties, such as enhanced mechanical strength, specific thermal profiles, or tailored degradation rates. The synthesis of such polymers often involves various polymerization methods, including polycondensation and polyaddition, allowing for precise control over polymer composition, architecture, and functionality. gatech.edu While general principles of specialty polymer synthesis involve the careful selection of monomers to impart desired properties, direct, detailed examples of this compound specifically as a precursor for named specialty polymers were not prominently featured in the provided search results. However, its structural attributes as a branched dicarboxylic acid suggest its potential to introduce specific functionalities or modify the properties of polymeric materials when incorporated into a polymer backbone.

Monomer for Biodegradable Polymer Production

Role as a Chemical Building Block in Organic Synthesis

As a dicarboxylic acid with a methyl substituent, this compound serves as a valuable chemical building block in organic synthesis. Building blocks are essential starting materials that provide the foundational carbon framework for constructing more complex organic molecules. msu.edu

This compound, or its derivatives, can act as intermediates in the construction of complex organic molecules. For instance, methyl hydrogen 4-methylpimelate, an ester derivative of this compound, has been noted as a useful intermediate in the synthesis of methyl-substituted compounds. sciencemadness.org The strategic incorporation of such intermediates allows chemists to build intricate molecular architectures through a series of controlled reactions. Organic synthesis is fundamentally concerned with the systematic construction of organic compounds, often involving multi-step routes to transform simpler precursors into desired complex structures. youtube.comlibretexts.org The dicarboxylic acid functionalities of this compound provide reactive sites for various transformations, including esterification, amide formation, and reactions at the alpha-carbons, facilitating its integration into larger synthetic targets.

Multi-step synthesis is a cornerstone of modern organic chemistry, employed when a desired compound cannot be efficiently synthesized in a single reaction. vapourtec.com This approach involves a carefully planned sequence of individual chemical reactions, each contributing to the incremental construction and functionalization of the target molecule. msu.eduvapourtec.com Key strategies for integrating building blocks like this compound into multi-step syntheses often involve:

Retrosynthetic Analysis: This approach involves working backward from the target molecule to simpler, readily available starting materials, identifying key disconnections and synthetic equivalents. youtube.com For this compound, this could involve considering how its dicarboxylic acid groups or its methyl-substituted carbon chain could be formed or modified in preceding steps.

Functional Group Interconversions (FGIs): The carboxylic acid groups can be converted into various other functional groups (e.g., esters, amides, acid chlorides, alcohols) to facilitate subsequent reactions. orgsyn.org

Carbon-Carbon Bond Formation: The carbon skeleton of this compound can be extended or modified through reactions that form new carbon-carbon bonds, such as alkylations, condensations, or additions, leveraging its acidic protons adjacent to the carboxyl groups or through reactions involving its methyl group. msu.edu

Protection/Deprotection Strategies: To selectively react one functional group while preserving others, protecting groups may be employed. For this compound, this might involve selectively protecting one carboxylic acid group to allow reactions at the other, or protecting both to facilitate transformations elsewhere in the molecule.

These strategies enable chemists to systematically integrate this compound into complex synthetic routes, contributing to the efficient and controlled construction of diverse organic compounds.

Intermediate in Complex Organic Molecule Construction

Specialized Chemical Functions

While this compound is primarily recognized for its role as a monomer and building block, related chemical compounds, such as 4-Acetyl-4-methylheptanedioic acid (PubChem CID 407651), exhibit specialized chemical functions. For instance, 4-Acetyl-4-methylheptanedioic acid has been noted for its ability to act as a chelating agent, playing a role in metal ion transport by binding with metal ions. lookchem.com Additionally, it has been utilized as a corrosion inhibitor, offering protection to materials from corrosive agents. lookchem.com However, current literature specifically focusing on this compound (C8H14O4, PubChem CID 96268) does not extensively detail these particular specialized chemical functions.

Chelating Agent Properties

While dicarboxylic acids, in general, possess functional groups that can potentially act as chelating agents by forming stable complexes with metal ions wikipedia.org, specific detailed research findings or extensive documentation on the chelating agent properties of this compound (PubChem CID 96268) are not widely available in the current literature based on the conducted searches. Information regarding chelating applications is primarily associated with other related compounds, such as 4-Acetyl-4-methylheptanedioic acid (PubChem CID 407651), which has been noted for its ability to bind with metal ions and its role in metal ion transport in various chemical processes. lookchem.com

Corrosion Inhibition Mechanisms

Similarly, despite the general understanding that organic compounds, particularly those with oxygen-containing functional groups like dicarboxylic acids, can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective barrier mdpi.comalmoghera.com, specific detailed research or mechanistic studies on this compound (PubChem CID 96268) as a corrosion inhibitor are not extensively documented in the provided search results. Applications in corrosion inhibition are more frequently attributed to other compounds, such as 4-Acetyl-4-methylheptanedioic acid (PubChem CID 407651), which is recognized for its role in protecting materials from corrosive agents. lookchem.com

Sophisticated Analytical Techniques for Research and Characterization of 4 Methylpimelic Acid

Chromatographic Separation Methods

Chromatography is fundamental to isolating 4-methylpimelic acid from various sample matrices, a crucial step for accurate quantification and characterization. libretexts.orgreadthedocs.iolibretexts.org The choice of chromatographic method often depends on the sample's complexity and the analytical goals. lcservicesltd.co.uk

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for analyzing volatile compounds. libretexts.org For non-volatile substances like dicarboxylic acids, derivatization is necessary to convert them into more volatile forms, such as methyl esters (FAMEs). gcms.czrestek.comacademicjournals.org This process not only increases volatility but also improves peak shape and reduces sample activity, leading to more accurate analytical data. restek.com The combination of GC with mass spectrometry (GC-MS) provides a highly specific and quantitative method for the analysis of dicarboxylic acids, including this compound. researchgate.netgoogle.comgoogle.com GC-MS has been instrumental in identifying and quantifying organic acids in various biological samples. nih.govunar.ac.id

Key aspects of GC-MS analysis include:

Derivatization: Essential for making dicarboxylic acids suitable for GC analysis. gcms.czacademicjournals.org

High Separation Efficiency: Capillary columns in GC offer excellent resolution of complex mixtures. libretexts.orgrestek.com

Sensitive Detection: Mass spectrometry provides high sensitivity and specificity, allowing for the identification and quantification of trace amounts of the compound. nih.goviiste.org

Liquid Chromatography (LC) Techniques (e.g., UPLC-MS, LC-QTOF/MS, HPLC)

Liquid chromatography (LC) is a versatile technique for separating compounds based on their interactions with a stationary and a mobile phase. libretexts.orgreadthedocs.io It is particularly well-suited for the analysis of less volatile and thermally sensitive compounds like this compound.

High-Performance Liquid Chromatography (HPLC): A widely used technique for the separation, identification, and quantification of components in complex mixtures. libretexts.orglcservicesltd.co.uk For organic acids, HPLC methods often utilize reversed-phase columns with aqueous mobile phases at a low pH to achieve satisfactory separation. Detection is commonly performed using UV detectors. nih.govshimadzu.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. mtoz-biolabs.comwaters.com UPLC-MS/MS methods have been successfully developed for the automated and quantitative analysis of related dicarboxylic acids in biological samples. nih.gov The enhanced peak concentration in UPLC leads to increased ionization efficiency in the mass spectrometer, resulting in greater sensitivity. waters.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS): This powerful combination provides high-resolution mass spectrometry, enabling the accurate identification and quantification of a wide range of metabolites, including organic acids. nih.govresearchgate.net LC-QTOF/MS is particularly valuable for untargeted metabolomics studies and can facilitate the rapid screening of numerous biomarkers. nih.govnih.gov The technique's high mass accuracy allows for the confident annotation of identified features. chromatographyonline.com

The table below summarizes the key features of these LC techniques.

| Technique | Key Features | Applications in Organic Acid Analysis |

| HPLC | Versatile, robust, widely available. libretexts.orglcservicesltd.co.uk | Separation and quantification of organic acids in various matrices like food and beverages. |

| UPLC-MS | High resolution, high sensitivity, fast analysis times. mtoz-biolabs.comwaters.com | Automated, high-throughput quantitative analysis of dicarboxylic acids in clinical samples. nih.gov |

| LC-QTOF/MS | High-resolution mass analysis, high accuracy, suitable for untargeted analysis. nih.govresearchgate.net | Comprehensive metabolic profiling and screening for inborn errors of metabolism. nih.gov |

Liquid Partition Chromatography for Sample Pre-fractionation

Partition chromatography separates analytes based on their differential partitioning between two immiscible liquid phases: a stationary liquid phase and a mobile liquid phase. libretexts.orgchromtech.com This technique is highly effective for the pre-fractionation of complex samples, which helps to reduce matrix effects and improve the resolution of subsequent analyses. chromtech.com Centrifugal Partition Chromatography (CPC), a form of liquid-liquid partition chromatography, is particularly advantageous as it eliminates the solid support, leading to higher loading capacity and no irreversible adsorption. plantaanalytica.com This method can be used to isolate and purify specific compounds from complex natural extracts. science.gov

Spectroscopic Identification and Structural Elucidation

Following separation, spectroscopic techniques are employed to confirm the identity of this compound and elucidate its chemical structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uhcl.edubellevuecollege.edu For this compound, the IR spectrum will show characteristic absorption bands for the carboxylic acid functional group. orgchemboulder.com

Key characteristic IR absorption bands for a carboxylic acid include:

A very broad O-H stretching band in the region of 3300-2500 cm⁻¹. orgchemboulder.com

A strong C=O (carbonyl) stretching band between 1760 and 1690 cm⁻¹. orgchemboulder.com

A C-O stretching band in the 1320-1210 cm⁻¹ region. orgchemboulder.com

These distinct peaks provide clear evidence for the presence of the carboxylic acid moieties in the structure of this compound. savemyexams.com

Advanced Mass Spectrometry Approaches

The characterization and identification of this compound, particularly in complex biological samples, have been significantly advanced by the development of sophisticated mass spectrometry (MS) techniques. These methods offer high sensitivity and specificity, crucial for distinguishing and quantifying this specific dicarboxylic acid among numerous other metabolites.

Atmospheric Pressure Ionization (API) Techniques (e.g., Electrospray Ionization (ESI), IonSpray, APCI-Heated Nebulizer, APPI)

Atmospheric Pressure Ionization (API) encompasses a suite of "soft" ionization techniques that allow for the analysis of thermally labile molecules like dicarboxylic acids directly from a liquid phase, typically the eluent from a liquid chromatography (LC) system. mdpi.com Unlike hard ionization methods that cause extensive fragmentation, API techniques typically generate intact protonated or deprotonated molecules, preserving crucial molecular weight information. nih.gov

A key strategy for the analysis of dicarboxylic acids, including this compound, by API-MS involves chemical derivatization. google.comgoogle.com Specifically, esterification of the carboxylic acid groups (e.g., conversion to n-butyl esters) is employed. google.comgoogle.com This derivatization is critical because it allows the molecule to be readily ionized in the positive ion mode, forming protonated molecules ([M+H]⁺). google.comgoogle.com This approach provides a high degree of specificity, as underivatized dicarboxylic acids and other classes of organic acids are not as readily detected in the positive ion mode. google.com

Electrospray Ionization (ESI) and its variant, IonSpray , are the most common API techniques for this purpose. google.comillinois.edu In ESI, a high voltage is applied to a liquid sample to create an aerosol of charged droplets. chromsystems.com As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer. illinois.educhromsystems.com This method is particularly well-suited for polar, and often derivatized, analytes. illinois.edu For dicarboxylic acids, ESI in the positive ion mode after esterification is a preferred method. google.comgoogle.com In contrast, negative-ion mode ESI can be used for underivatized acids, where deprotonated molecules [M-H]⁻ are detected. harvardapparatus.com

Atmospheric Pressure Chemical Ionization (APCI) is another robust API method, often used for compounds that are less polar and more thermally stable than those typically analyzed by ESI. researchgate.netwikipedia.org The sample is first vaporized in a heated nebulizer before being ionized by gas-phase ion-molecule reactions initiated by a corona discharge. wikipedia.orgresearchgate.net The evaporated mobile phase acts as the chemical ionization gas, protonating the analyte molecules. wikipedia.org APCI is valuable for analyzing a broad range of organic compounds and has been successfully applied to the analysis of various organic acids and lipids. nih.govcopernicus.org

Atmospheric Pressure Photoionization (APPI) utilizes photons from a UV lamp to ionize analytes. nationalmaglab.orgnih.gov It is particularly effective for non-polar compounds that are challenging to ionize by ESI or APCI. researchgate.netnih.gov APPI can generate both protonated species and radical cations, expanding the range of analyzable compounds. nationalmaglab.org While less common for dicarboxylic acids than ESI or APCI, APPI represents a complementary technique capable of ionizing a wide spectrum of molecules with high efficiency. nih.gov

| Ionization Technique | Principle | Applicability to this compound |

| Electrospray Ionization (ESI) / IonSpray | Creates ions from solution by applying a strong electric field to a liquid, forming charged droplets. illinois.educhromsystems.com | Highly applicable, especially after esterification to form positive ions ([M+H]⁺). google.comgoogle.com Can also be used in negative ion mode for underivatized acid ([M-H]⁻). harvardapparatus.com |

| Atmospheric Pressure Chemical Ionization (APCI) | Sample is vaporized and ionized by gas-phase reactions with reagent ions generated by a corona discharge. wikipedia.org | Suitable for the thermally stable derivatized form of the acid; effective for less polar compounds. researchgate.netresearchgate.net |

| Atmospheric Pressure Photoionization (APPI) | Uses UV photons to ionize the analyte, often with a dopant molecule. nationalmaglab.orgnih.gov | Potentially applicable for derivatized or complexed forms; excels at analyzing non-polar compounds. researchgate.netnationalmaglab.org |

High-Resolution Mass Spectrometry (HR-MS/MS) for Metabolite Identification

High-Resolution Mass Spectrometry (HR-MS), performed on instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, is a powerful tool for metabolite identification. ijpras.comthermofisher.com Its key advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 parts per million, ppm). thermofisher.com This precision allows for the unambiguous determination of an ion's elemental formula, a critical step in identifying an unknown compound. thermofisher.comuba.ar

The initial identification of this compound in human physiological fluids was accomplished using gas chromatography-mass spectrometry (GC-MS). nih.gov In a modern metabolomics workflow, a feature detected by LC-MS would first be characterized by its accurate mass. For this compound (C₈H₁₄O₄), the exact mass of the neutral molecule is 174.08921 Da. HR-MS can distinguish this from other compounds with the same nominal mass but different elemental compositions.

When coupled with tandem mass spectrometry (MS/MS), HR-MS becomes even more powerful. In an HR-MS/MS experiment, a specific precursor ion (e.g., the protonated or deprotonated this compound) is selected, fragmented, and the resulting product ions are also measured with high mass accuracy. ijpras.com This provides detailed structural information that can be used to confirm the identity of the metabolite by comparing the fragmentation pattern to that of a known standard or to in-silico predicted fragments. For dicarboxylic acids, characteristic fragmentation patterns, such as neutral losses of water (H₂O) and carbon dioxide (CO₂), can be precisely measured, aiding in structural elucidation. google.com

The general workflow for metabolite identification using HR-MS/MS involves:

Detection: An untargeted analysis detects all ionizable metabolites in a sample.

Accurate Mass Measurement: HR-MS provides a highly accurate m/z value for the potential metabolite ion.

Formula Generation: The accurate mass is used to generate a list of possible elemental formulas.

Tandem MS (MS/MS): The ion is fragmented to obtain a high-resolution fragmentation spectrum.

Structural Elucidation: The fragmentation pattern is interpreted to deduce the metabolite's structure, which is then confirmed by comparison with an authentic chemical standard. ijpras.comthermofisher.com

Quantitative Analysis Methodologies in Complex Biological and Synthetic Matrices

Accurate quantification of this compound in complex matrices such as urine, plasma, or amniotic fluid is essential for clinical diagnostics and metabolic research. nih.govnih.gov The methods must be sensitive, specific, and robust to overcome challenges posed by low analyte concentrations and significant matrix effects. mdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantitative analysis of organic acids. mdpi.comnih.gov These methods typically involve a simple sample preparation step, such as dilution ("dilute and shoot") or protein precipitation, followed by analysis. nih.govzivak.com To ensure accuracy and precision, a stable isotope-labeled internal standard (SIL-IS) is almost always used. The SIL-IS, which has a chemical behavior nearly identical to the analyte but a different mass, is added to the sample at a known concentration to correct for variations in sample recovery and ionization efficiency. chromsystems.com

Quantification is achieved using Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), where the mass spectrometer is set to detect a specific precursor ion-to-product ion transition for both the analyte and the internal standard. For the n-butyl ester derivative of a dicarboxylic acid, this could be the transition from the protonated molecule [M+H]⁺ to a characteristic fragment ion. google.com This highly specific detection mode minimizes interference from other compounds in the matrix, enabling reliable quantification even at very low levels. ddtjournal.com A calibration curve is generated by analyzing standards of known concentrations, and the concentration of this compound in the unknown sample is determined from this curve. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is also a well-established method for quantifying organic acids. uba.arnih.gov This technique requires derivatization to make the acids volatile, for example, through silylation or esterification. nih.govsigmaaldrich.com Though often more time-consuming due to the derivatization step, GC-MS provides excellent chromatographic resolution and is highly sensitive. uba.ar

The table below summarizes key findings from research involving the quantitative analysis of this compound and related compounds.

| Research Context | Biological Matrix | Analytical Technique | Key Findings & Purpose | Reference |

| Inborn Errors of Metabolism | Amniotic Fluid, Urine | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified elevated this compound in propionic and methylmalonic acidemia. nih.gov | nih.gov |

| Vitamin B₁₂ Deficiency | Biological Samples (General) | Tandem Mass Spectrometry with API (after esterification) | A patented method for quantitative analysis of dicarboxylic acids to diagnose metabolic disorders. nih.gov | nih.gov |

| Metabolic Screening | Urine | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) | Developed a fast, quantitative method for organic acids to screen for inborn errors of metabolism, replacing slower GC-MS methods. nih.gov | nih.gov |

| Gut Microbiota Research | Urine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Validated a method for quantifying various organic acids related to gut dysbiosis, demonstrating the utility of LC-MS/MS for urinary metabolite quantification. mdpi.com | mdpi.com |

Theoretical and Computational Investigations of 4 Methylpimelic Acid

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are essential computational methods used to predict and analyze the three-dimensional structure, dynamics, and interactions of molecules. mdpi.com For 4-methylpimelic acid, these studies can provide valuable insights into its conformational preferences and how it might interact with biological targets.

Molecular dynamics (MD) simulations, for instance, can be employed to explore the conformational landscape of this compound. These simulations model the movement of atoms over time, governed by a force field that approximates the potential energy of the system. This allows for the identification of stable, low-energy conformations of the molecule. The methyl group at the 4-position introduces a chiral center and restricts the flexibility of the carbon chain compared to its parent compound, pimelic acid. Understanding these conformational constraints is crucial for predicting its binding affinity to enzymes or receptors.

A key area of interest is the interaction of this compound with enzymes. For example, the acyl-ACP synthetase AasS has been shown to be active with methyl-pimelic acid. nih.gov Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, could be used to model the binding of this compound within the active site of AasS. mdpi.com Such models can reveal key interactions, like hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex.

To illustrate the parameters often investigated in such studies, the following interactive data table provides a hypothetical overview of a molecular docking study of this compound with a target enzyme.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the protein. | -6.5 |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and protein residues. | 4 |

| Interacting Residues | Amino acid residues in the active site that interact with the ligand. | ARG120, SER98, LYS150 |

| RMSD (Å) | Root-mean-square deviation of atomic positions, indicating the stability of the binding pose. | 1.2 |

Reaction Mechanism Predictions and Energetic Profiling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org For this compound, these methods can predict how it participates in biochemical reactions, such as its activation by enzymes.

The activation of fatty acids, a process that can be modeled for this compound, often involves the formation of an acyl-AMP intermediate. nih.gov Quantum mechanical (QM) calculations can be used to model this reaction. These calculations solve the Schrödinger equation for the molecular system, providing accurate energies and structures for reactants, products, and transition states.

For example, the reaction of this compound with ATP, catalyzed by an enzyme like AasS, can be studied. nih.gov Computational models can predict the structure of the transition state for the nucleophilic attack of the carboxylate on the α-phosphate of ATP. The calculated energetic profile would provide a quantitative measure of the reaction's feasibility.

The following table outlines a hypothetical energetic profile for the enzymatic activation of this compound.

| Reaction Step | ΔE (kcal/mol) | Description |

|---|---|---|

| Reactant Complex (4-MPA + ATP) | 0.0 | Initial state of the reactants bound in the active site. |

| Transition State 1 | +15.2 | Energy barrier for the formation of the acyl-AMP intermediate. |

| Intermediate (4-Methylpimeloyl-AMP) | -5.8 | The stable intermediate formed during the reaction. |

| Transition State 2 | +12.5 | Energy barrier for the transfer of the acyl group to Coenzyme A. |

| Product Complex (4-Methylpimeloyl-CoA + AMP) | -10.3 | Final products within the active site. |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org By systematically modifying the structure of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for the desired effect. While specific SAR studies on this compound derivatives are not extensively documented, studies on related compounds, such as pimelic acid, can provide a framework for potential investigations.

A study on bisthiourea derivatives of pimelic acid demonstrated their potential as selective inhibitors of alkaline phosphatases. nih.gov In this research, various aryl groups were attached to the core pimelic acid structure, and the resulting compounds were tested for their inhibitory activity. This type of study allows for the development of an SAR model, which can guide the design of more potent and selective inhibitors.

For this compound, SAR studies could involve the synthesis and evaluation of a series of derivatives. Modifications could include:

Esterification of the carboxylic acid groups: This would alter the polarity and hydrogen bonding capacity of the molecule.

Substitution at the methyl group: Replacing the methyl group with other alkyl or functional groups could probe the steric and electronic requirements of a potential binding pocket.

Modification of the carbon backbone: Introducing unsaturation or other functional groups along the seven-carbon chain could influence the molecule's conformation and flexibility.

The results of these studies can be compiled into a data table to visualize the relationship between structure and activity.

| Derivative | Modification | Inhibitory Activity (IC₅₀, µM) |

|---|---|---|

| This compound | Parent Compound | >100 |

| Derivative A | Dimethyl ester | 85 |

| Derivative B | 4-Ethyl substitution | 92 |

| Derivative C | Introduction of a C2-C3 double bond | 75 |

| Derivative D | Amidation of one carboxyl group | 50 |

These theoretical and computational approaches provide a powerful and efficient means to explore the chemical and biological properties of this compound and its derivatives, guiding future experimental work and accelerating the discovery of new applications.

Future Research Directions and Emerging Avenues for 4 Methylpimelic Acid Studies

Exploration of Untapped Biosynthetic Routes and Metabolic Engineering Opportunities

The microbial production of dicarboxylic acids from renewable sources is a cornerstone of establishing a sustainable chemical industry. nih.gov While significant progress has been made in engineering microbes to produce linear dicarboxylic acids such as pimelic acid, the biosynthesis of branched-chain variants like 4-methylpimelic acid presents a novel challenge and a significant opportunity. nih.gov

Future research will likely focus on discovering and constructing novel biosynthetic pathways. This could involve the bioprospecting of microorganisms from unique environments to identify new enzymes capable of methylating the pimelic acid backbone or its precursors. Alternatively, metabolic engineering strategies in well-established platform organisms like Escherichia coli or Saccharomyces cerevisiae could be employed. uwaterloo.camdpi.com These strategies might involve:

Precursor-Directed Biosynthesis: Supplying engineered microbes with methylated precursors that can be channeled into an existing or heterologous dicarboxylic acid pathway.

Enzyme Engineering: Modifying the substrate specificity of enzymes involved in fatty acid or dicarboxylic acid synthesis to favor the incorporation of a methyl group at the C4 position. This could draw inspiration from the biosynthesis of other branched-chain molecules.

Pathway Assembly: Combining genes from different organisms to construct a de novo pathway for this compound production from simple carbon sources like glucose. Strategies used to enhance l-lactic acid production, such as rewiring central metabolism to increase precursor availability and cofactor balancing, could be adapted. nih.gov

A key challenge is to control the position of methylation and to achieve high titers and yields. Lessons learned from the production of other organic acids, where strategies like deleting competing pathways and overexpressing transporter proteins have proven effective, will be invaluable. mdpi.comnih.gov

Table 1: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Organism | Approach | Potential Outcome |

|---|---|---|---|

| Pathway Elucidation | Novel Microbes | Genome mining and enzyme characterization. | Discovery of native biosynthetic pathways for branched-chain dicarboxylic acids. |

| Heterologous Expression | E. coli, S. cerevisiae | Introduction of genes for pimelic acid synthesis combined with methyltransferase enzymes. | De novo synthesis of this compound from renewable feedstocks. nih.govuwaterloo.ca |

| Enzyme Engineering | E. coli | Site-directed mutagenesis of key enzymes in existing fatty acid synthesis pathways. | Creation of enzymes with novel specificity for methylated substrates. |

| Process Optimization | S. cerevisiae | Adaptive laboratory evolution and fermentation process optimization. | Enhanced tolerance to this compound and improved production titers. nih.gov |

Development of Novel Derivatization Strategies for Advanced Functional Materials

Dicarboxylic acids are valuable monomers for the synthesis of polymers like polyesters and polyamides. nih.govontosight.ai The introduction of a methyl group on the pimelic acid backbone, as in this compound, is expected to alter the physical properties of the resulting polymers, such as crystallinity, melting point, and flexibility. This opens up avenues for creating advanced functional materials with tailored characteristics.

Future research will focus on developing novel derivatization strategies to leverage the unique structure of this compound. This includes:

Polyester (B1180765) and Polyamide Synthesis: Systematically synthesizing a series of polymers using this compound and various diols and diamines. The influence of the methyl group on polymer properties will be a key area of study, potentially leading to materials with improved thermal stability or specific mechanical properties. The principles of direct arylation polymerization (DArP), where carboxylic acid additives influence reactivity, could offer insights into controlling polymerization. acs.org

Functional Monomers: Chemically modifying the carboxylic acid groups to introduce new functionalities. For example, conversion to esters or amides bearing reactive groups could allow for post-polymerization modification, creating materials for applications in drug delivery or specialty coatings.

Biodegradable Polymers: Investigating the biodegradability of polymers derived from this compound. The methyl branch may influence the rate of enzymatic degradation, a critical factor for designing environmentally benign plastics. ontosight.ai

The development of these new materials will require a thorough characterization of their structural, thermal, and mechanical properties.

Table 2: Potential Applications of this compound-Derived Polymers

| Polymer Type | Potential Monomer Co-reactants | Expected Property Modification | Potential Application |

|---|---|---|---|

| Polyesters | Ethylene glycol, 1,4-Butanediol | Altered crystallinity, lower melting point | Biodegradable plastics, fibers |

| Polyamides | Hexamethylenediamine | Increased flexibility, modified solubility | Specialty engineering plastics, adhesives |

| Functional Polymers | Diols with pendant functional groups | Introduction of reactive sites | Drug delivery systems, smart materials |

Refinement and Innovation in Analytical Methodologies for Trace Detection

The ability to detect and quantify this compound at trace levels is crucial for its study in biological and environmental systems. While standard techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are applicable, future research will aim to enhance their sensitivity, specificity, and speed. rsc.orgnih.govkrcp-ksn.org

Innovations are expected in the following areas:

Advanced Derivatization: Developing new derivatization reagents that specifically target dicarboxylic acids and enhance their ionization efficiency in MS. rsc.org Reagents like 4-bromo-N-methylbenzylamine (4-BNMA), which create a characteristic isotopic pattern upon fragmentation, could be adapted for unambiguous identification of this compound in complex samples. researchgate.net The goal is to achieve extremely low detection limits, potentially in the femtogram range. rsc.org

High-Resolution Mass Spectrometry (HRMS): Utilizing HRMS to accurately determine the elemental composition of this compound and its metabolites, aiding in structural elucidation and distinguishing it from isomers. researchgate.net

Ambient Ionization Techniques: Exploring ambient ionization mass spectrometry (AI-MS) methods for the rapid, direct analysis of this compound on surfaces or in biological tissues with minimal sample preparation. nist.gov This could be particularly useful for screening applications.

Isotope Labeling: Employing stable isotope-labeled internal standards of this compound to enable highly accurate and precise quantification, correcting for matrix effects and variations in sample processing. ualberta.ca

These refined analytical methods will be essential for metabolic studies, environmental monitoring, and quality control in potential industrial applications. nist.goventegris.com

Table 3: Comparison of Analytical Techniques for this compound Detection

| Technique | Principle | Advantages | Future Refinements |

|---|---|---|---|

| GC-MS | Separation of volatile derivatives by gas chromatography, followed by mass analysis. rsc.org | High chromatographic resolution, established libraries. | New derivatization reagents to improve volatility and thermal stability. researchgate.net |

| LC-MS/MS | Separation by liquid chromatography, with specific detection using tandem mass spectrometry. krcp-ksn.org | Suitable for non-volatile compounds, high sensitivity and specificity. | Novel derivatization to enhance ionization rsc.org; development of specific MRM transitions. plos.org |

Investigation of Ecological and Environmental Interactions and Degradation Pathways

Understanding the environmental fate of this compound is critical, especially if it is produced on an industrial scale or identified as a byproduct of plastic degradation. acs.org Research in this area will focus on its persistence, mobility, and breakdown in various ecosystems.

Key research questions to be addressed include:

Biodegradation Pathways: Identifying microorganisms (bacteria and fungi) capable of using this compound as a carbon source. The metabolic pathways for its degradation, likely involving initial activation followed by β-oxidation, need to be elucidated. nih.gov The influence of the methyl group on the rate and mechanism of degradation compared to linear pimelic acid will be of particular interest.

Photodegradation: Assessing the role of sunlight in breaking down this compound in aquatic environments. Studies will investigate both direct photolysis and indirect photodegradation mediated by dissolved organic matter, which can produce reactive oxygen species. frontiersin.org

Ecotoxicity: Evaluating the potential toxicity of this compound and its degradation intermediates to representative aquatic and terrestrial organisms. This is crucial for a comprehensive environmental risk assessment.

Occurrence as a Contaminant: As dicarboxylic acids have been identified as degradation products of plastics like polypropylene, future studies may investigate whether this compound is released from weathered plastic materials in the environment. acs.org

This research will provide the necessary data to evaluate the environmental sustainability of processes involving this compound and to develop strategies for bioremediation if required.

Q & A

Q. Experimental Design :

Labeling : Incubate cells with ¹³C-substrate in minimal media.

Extraction : Quench metabolism at timed intervals (0, 30, 60 min).

Analysis : LC-MS (MRM mode) for labeled metabolites; normalize to internal standards .

Advanced: How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Stress Testing : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .

- Analytical Endpoints : Monitor degradation via HPLC (area% of main peak) and colorimetric assays for oxidation (e.g., thiobarbituric acid reactive substances) .

- Statistical Modeling : Fit degradation data to Arrhenius equation to predict shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.